molecular formula C30H48NO10P B045148 Phoslactomycin C CAS No. 122856-27-3

Phoslactomycin C

Cat. No. B045148
M. Wt: 613.7 g/mol
InChI Key: NDVHWGXRHYARME-XNHNZVDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phoslactomycin C is a natural product that is produced by the actinomycete strain Streptomyces. It is a potent inhibitor of bacterial RNA polymerase, which makes it an important antimicrobial agent. The compound has been the focus of several scientific studies due to its unique structure and potential therapeutic applications.

Scientific Research Applications

1. Synthetic Studies and Synthesis Approaches

Phoslactomycins, including Phoslactomycin C, have been the subject of various synthetic studies due to their complex structure and potential biological activities. A notable study focused on developing a convergent approach toward synthesizing phoslactomycins, emphasizing the creation of stereocenters and key structural elements like α,β-unsaturated δ-lactone (Druais et al., 2010). Another study achieved the asymmetric total synthesis of (+)-phoslactomycin B, highlighting methods such as asymmetric pentenylation and Suzuki-Miyaura coupling (Shibahara et al., 2008).

2. Structural Elucidation and Antifungal Properties

The structure of phoslactomycins, including Phoslactomycin C, has been determined through various physico-chemical and NMR studies. These compounds are characterized by features such as α,β-unsaturated δ-lactone, phosphate ester, and cyclohexane ring moieties, contributing to their antifungal properties (Fushimi et al., 1989).

3. Biosynthetic Pathways and Antibiotic Properties

Investigations into the biosynthesis of phoslactomycins have revealed insights into their formation and potential antibiotic applications. For instance, studies have shown that phoslactomycins are derived from cyclohexanecarboxylic acid or a hydroxycyclohexanecarboxylic acid starter unit, indicating their polyketide-type antibiotic nature (Sekiyama et al., 2003).

properties

CAS RN

122856-27-3

Product Name

Phoslactomycin C

Molecular Formula

C30H48NO10P

Molecular Weight

613.7 g/mol

IUPAC Name

[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 3-methylbutanoate

InChI

InChI=1S/C30H48NO10P/c1-4-23-12-13-28(33)40-26(23)14-15-30(35,16-17-31)27(41-42(36,37)38)20-24(32)10-6-5-8-22-9-7-11-25(19-22)39-29(34)18-21(2)3/h5-6,8,10,12-15,21-27,32,35H,4,7,9,11,16-20,31H2,1-3H3,(H2,36,37,38)/b8-5+,10-6+,15-14+

InChI Key

NDVHWGXRHYARME-XNHNZVDCSA-N

Isomeric SMILES

CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)CC(C)C)O)OP(=O)(O)O)O

SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CC(C)C)O)OP(=O)(O)O)O

Canonical SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CC(C)C)O)OP(=O)(O)O)O

Other CAS RN

126643-52-5

synonyms

phoslactomycin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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